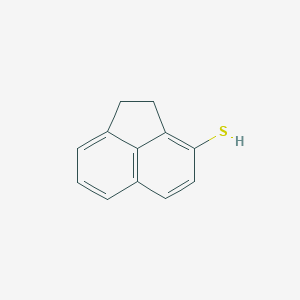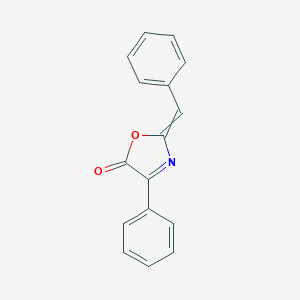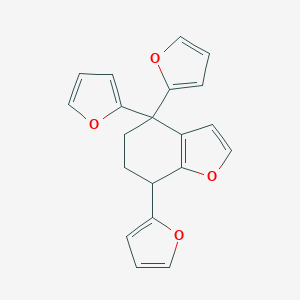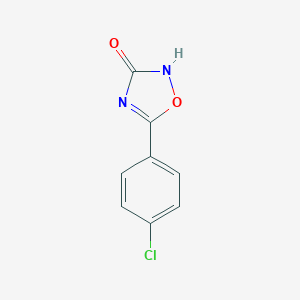
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antidiabetic effects and to improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for investigating the biological mechanisms underlying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Direcciones Futuras
There are several future directions for the study of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to explore its potential as a therapeutic agent for various diseases and conditions. This will involve conducting more preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further research is needed to explore its potential as a biopesticide and herbicide, as well as its potential use in materials science.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been achieved using different methods. One of the most common methods involves the reaction of cyclohexanone with ethyl isothiocyanate and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of the imidazolidinone ring and the thioxo group. Other methods involve the use of different starting materials and reagents to produce the same compound.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials.
Propiedades
Fórmula molecular |
C11H16N2OS |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-ethylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2,8H,3-7H2,1H3,(H,12,15)/b9-2- |
Clave InChI |
IPSNJFYHJNBYIB-MBXJOHMKSA-N |
SMILES isomérico |
C/C=C\1/C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES canónico |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)

![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)